Mexrenone

Description

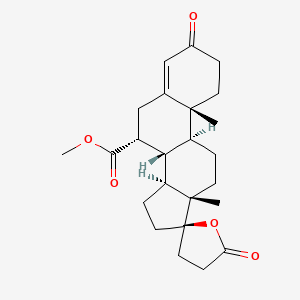

Structure

3D Structure

Properties

IUPAC Name |

methyl (7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O5/c1-22-8-4-15(25)12-14(22)13-16(21(27)28-3)20-17(22)5-9-23(2)18(20)6-10-24(23)11-7-19(26)29-24/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17+,18+,20-,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZYJDJNIBFOQE-RGKMBJPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045761 | |

| Record name | Mexrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41020-65-9 | |

| Record name | Pregn-4-ene-7,21-dicarboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, 7-methyl ester, (7α,17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41020-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041020659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mexrenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FTD41OAV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Development of Mexrenone

Key Synthetic Pathways and Precursors for Mexrenone

Various methods can be employed for the synthesis of this compound, including nucleophilic substitution, hydroxylation, and chemical modifications like oxidation or reduction processes. smolecule.com These methods aim to introduce specific functional groups and refine the compound's properties. smolecule.com Steroid precursors are essential starting materials for this compound synthesis. ontosight.ai For example, biotransformation of steroids, including this compound and canrenone, using microorganisms can yield monohydroxylated products at different positions of the steroid skeleton, which is an important step in synthesizing new steroids. smolecule.comscispace.com

Application of Flow Chemistry for Potential Large-Scale Synthesis

Flow chemistry, where reactions are conducted in a continuously flowing stream rather than in batches, offers potential advantages for the large-scale synthesis of active pharmaceutical ingredients, including steroids. scielo.brseqens.comnih.gov This approach can facilitate faster reactions, reduce idle time compared to batch processes, and potentially eliminate the need for intermediate purification steps. seqens.com Flow chemistry allows for precise control of reaction conditions and can enhance safety, especially when handling hazardous intermediates, due to the higher surface-area-to-volume ratio and smaller reaction volumes. seqens.comnih.gov While the searches did not specifically confirm the application of flow chemistry for this compound synthesis, its benefits suggest it could be a valuable approach for potential large-scale production.

Catalytic Approaches in this compound Synthesis

Catalysts play a significant role in organic synthesis, including the multi-step processes involved in creating complex molecules like this compound.

Impurity Profiling and Minimization Strategies in this compound Synthesis

Controlling and minimizing impurities is a crucial aspect of pharmaceutical synthesis to ensure the quality and safety of the final product. ontosight.ai

Identification and Characterization of Related Impurities (e.g., Eplerenone (B1671536) Impurity G)

During the synthesis of this compound and related compounds like eplerenone, various process-related impurities can be formed. ontosight.aimdpi.com One identified and characterized impurity is known as Eplerenone Impurity G. ontosight.aiallmpus.comchemicea.comsynthinkchemicals.compharmaceresearch.com Notably, Eplerenone Impurity G is a synonym for this compound itself, with the CAS number 41020-65-9. allmpus.comchemicea.comsynthinkchemicals.compharmaceresearch.comfda.gov Its chemical name is (2′R)-3′,4′-Dihydro-7α-methoxycarbonylspiro[androst-4-ene-17,2′-furan]-3,5′-dione, and its molecular formula is C₂₄H₃₂O₅ with a molecular weight of 400.51 g/mol . allmpus.comchemicea.comsynthinkchemicals.compharmaceresearch.com The identification and characterization of such impurities, including their structural relationship to the target compound, are essential for developing strategies to minimize their formation during synthesis. ontosight.aimdpi.com Other related impurities of eplerenone, which is the 9-11α-epoxy analogue of this compound, have also been identified and characterized during process development, highlighting the complexity of impurity control in the synthesis of these steroidal compounds. wikipedia.orgmdpi.com

Optimization of Reaction Conditions for Enhanced Purity and Selectivity

The synthesis of complex organic molecules like this compound, a steroidal spirolactone, necessitates rigorous optimization of reaction conditions to ensure high purity and desired stereochemical or regiochemical selectivity. Achieving enhanced purity involves minimizing the formation of unwanted by-products and impurities, while selectivity focuses on favoring the formation of the desired isomer when multiple possibilities exist during a reaction step. The challenges in synthesizing steroidal compounds often lie in controlling reactions at multiple stereogenic centers and reactive functional groups within the complex molecular scaffold mdpi.com.

Strategies for optimizing reaction conditions for enhanced purity and selectivity in steroidal synthesis, applicable to compounds like this compound, typically involve careful control over parameters such as temperature, solvent, concentration, reaction time, and the choice of catalysts or reagents nih.gov. For instance, in the synthesis of related spirolactones, controlling temperature has been noted as a factor that can enhance selectivity smolecule.com. The use of specific bases or catalysts can also steer a reaction towards a desired product or isomer google.com.

Stereoselectivity is a critical aspect, particularly when introducing new functional groups or modifying existing ones on the steroid core. The synthesis of Eplerenone, a close analog of this compound, highlights this challenge, where achieving the desired stereochemistry at specific positions, such as the C-7α position, requires careful control and can result in mixtures of isomers if conditions are not optimized mdpi.com. Early synthetic routes to Eplerenone, for example, showed only moderate stereoselectivity (approximately a 4:1 ratio of desired to undesired isomer) in a key step, necessitating extensive separation mdpi.com. This underscores the importance of optimizing reagent choice and reaction parameters to improve the stereochemical outcome and reduce the burden of downstream purification.

Regioselectivity is equally important, ensuring reactions occur at the intended position on the molecule. Undesired reactions at other reactive sites can lead to the formation of impurities that are often structurally similar to the target compound, making their removal challenging mdpi.com.

To enhance purity, efforts are focused on minimizing side reactions that generate impurities. This can involve optimizing reactant stoichiometry, controlling the rate of addition of reagents, and managing the reaction environment to prevent degradation pathways. Even with optimized reaction conditions, purification is typically required to achieve pharmaceutical-grade purity wikipedia.org. Techniques such as column chromatography and crystallization are commonly employed to separate the desired product from impurities and unwanted isomers mdpi.comgoogle.com. The effectiveness of these purification methods is often dependent on the impurity profile, which is directly influenced by the reaction conditions. Identifying and characterizing process-related impurities is a crucial step in the chemical development phase to ensure product quality and develop effective purification strategies mdpi.com.

Systematic approaches to reaction optimization, such as Design of Experiments (DoE), can be valuable in understanding the complex interplay of reaction parameters and their impact on yield, purity, and selectivity nih.gov. By simultaneously varying multiple factors, DoE can help identify optimal conditions more efficiently than traditional one-variable-at-a-time methods.

While specific detailed research findings and data tables solely focused on the optimization of this compound synthesis for purity and selectivity are not extensively detailed in the publicly available, non-excluded literature, the principles and methods applied to the synthesis of related steroidal compounds provide a strong framework for understanding the approaches taken in the chemical development of this compound. The goal is to develop robust and reproducible synthetic routes that consistently deliver this compound with high purity and the correct stereochemistry, minimizing the formation of impurities and facilitating efficient purification.

Illustrative Data Table: Effect of Temperature on Hypothetical Reaction Step Selectivity

| Temperature (°C) | Desired Isomer (%) | Undesired Isomer (%) |

| -20 | 95 | 5 |

| 0 | 88 | 12 |

| 25 | 75 | 25 |

| 50 | 60 | 40 |

Note: This table presents illustrative data to demonstrate how temperature can influence selectivity in a hypothetical chemical reaction step relevant to steroidal synthesis. The specific values are not derived from experimental data for this compound.

Illustrative Data Table: Effect of Catalyst on Hypothetical Reaction Step Purity

| Catalyst | Product Purity (%) | Major Impurity (%) |

| Catalyst A | 92 | 6 |

| Catalyst B | 96 | 2 |

| Catalyst C | 85 | 10 |

Note: This table presents illustrative data to demonstrate how the choice of catalyst can influence product purity in a hypothetical chemical reaction step relevant to steroidal synthesis. The specific values are not derived from experimental data for this compound.

Mechanisms of Action at the Molecular and Cellular Level for Mexrenone

Primary Mineralocorticoid Receptor Antagonism of Mexrenone

This compound functions as an antagonist of the mineralocorticoid receptor (MR), which is the primary biological target of mineralocorticoids like aldosterone (B195564). wikipedia.orgwikipedia.org By blocking the MR, this compound inhibits the downstream effects mediated by mineralocorticoids. wikipedia.org

Competitive Binding to Mineralocorticoid Receptors

This compound competes with endogenous mineralocorticoids, such as aldosterone, for binding to the mineralocorticoid receptor. wikipedia.org This competitive binding prevents aldosterone from activating the receptor. wikipedia.org Studies have shown that this compound displays high affinity towards the MR. researchgate.net

Blockade of Aldosterone-Mediated Signaling Pathways

Aldosterone binding to the MR typically leads to the formation of a complex that translocates to the cell nucleus and enhances the transcription of specific genes. wikipedia.orgwikipedia.org These genes are involved in the synthesis of protein transporters like the epithelial sodium channel (ENaC) and the Na+/K+ ATPase pump, which are located in the renal tubule cells. wikipedia.org By competitively binding to the MR, this compound blocks this process, thereby inhibiting the aldosterone-mediated signaling pathways that regulate ion transport. wikipedia.org This blockade can reduce the activation of pathways such as NF-κB and AP-1, which are implicated in inflammation and fibrosis. nih.govuscjournal.com

Impact on Electrolyte Balance Regulation (Potassium Retention and Sodium Excretion)

The primary physiological role of aldosterone, mediated through the MR, is to control renal sodium and potassium excretion. nih.gov Aldosterone stimulates sodium reabsorption and potassium excretion in the distal tubules and collecting ducts of the kidneys. wikipedia.orgnih.gov Mineralocorticoid receptor antagonists like this compound decrease the effect of aldosterone by inhibiting its binding to the MR. wikipedia.org This inhibition leads to increased sodium excretion and higher levels of potassium in the serum, contributing to a potassium-sparing diuretic effect. wikipedia.org Sodium and potassium are essential electrolytes crucial for maintaining fluid balance, blood volume, and the function of nerves and muscles. openaccessjournals.comnih.govcdc.gov

Interactions of this compound with Other Steroid Receptors

In addition to the mineralocorticoid receptor, this compound has been shown to interact with other steroid hormone receptors. wikipedia.org Steroid hormone receptors, including MR, glucocorticoid receptors (GR), androgen receptors (AR), and progesterone (B1679170) receptors (PR), are members of the nuclear receptor superfamily and regulate gene expression upon ligand binding. wikipedia.orgplos.org

Androgen Receptor Interaction and Modulated Antiandrogenic Activity Relative to Analogues

This compound also interacts with the androgen receptor. wikipedia.org Compared to spironolactone (B1682167), a related spirolactone, this compound has markedly reduced antiandrogen activity. wikipedia.org Research indicates that this compound's antiandrogen activity is approximately one-tenth of the antiandrogen activity observed with a dosage equivalent of spironolactone for antimineralocorticoid effects. wikipedia.org Eplerenone (B1671536), another analogue of this compound with a 9-11α-epoxy modification, is reported to have much lower affinity for androgen, progesterone, and glucocorticoid receptors compared to spironolactone, resulting in less antiandrogenic effects. wikipedia.orgjournalagent.comudc.esresearchgate.net This suggests structural differences among these spirolactones influence their selectivity for steroid hormone receptors.

Data Table:

| Compound | Primary Receptor Affinity | Other Receptor Interactions (Qualitative) | Relative Antiandrogenic Activity (vs. Spironolactone) |

| This compound | High (Mineralocorticoid) researchgate.net | Glucocorticoid, Androgen, Progesterone wikipedia.org | Markedly Reduced (~1/10th) wikipedia.org |

| Spironolactone | High (Mineralocorticoid) wikipedia.org | Androgen, Progesterone, Glucocorticoid udc.esresearchgate.netnewdrugapprovals.org | Reference (Higher) wikipedia.org |

| Eplerenone | High (Mineralocorticoid) researchgate.net | Much Lower Affinity for Androgen, Progesterone, Glucocorticoid wikipedia.orgresearchgate.net | Lower wikipedia.orgjournalagent.comudc.esresearchgate.net |

Progesterone Receptor Interaction

Studies have shown that this compound interacts with the progesterone receptor (PR) wikipedia.orgsmolecule.combioscientifica.com. The progesterone receptor is a nuclear receptor that, upon binding to its ligand (progesterone), undergoes conformational changes, dimerizes, and translocates to the nucleus to interact with specific DNA sequences called progesterone response elements (PREs), thereby modulating gene expression wikipedia.org. While the precise details of this compound's interaction with the PR are not as extensively documented as its interaction with the mineralocorticoid receptor, its binding affinity suggests a potential to influence progesterone-mediated pathways smolecule.com. This interaction may contribute to some of the pharmacological effects observed with this compound, potentially by acting as an agonist or antagonist depending on the tissue and the presence of co-regulators wikipedia.org. Research into related compounds, such as selective progesterone receptor modulators (SPRMs), highlights the complexity of ligand-PR interactions and their tissue-specific effects wikipedia.org.

Complexities of this compound's Receptor Binding Profile

This compound's pharmacological profile is complicated by its ability to bind to multiple steroid hormone receptors in addition to the mineralocorticoid receptor (MR). These include the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone receptor (PR) wikipedia.orgsmolecule.com. This lack of high selectivity for the MR distinguishes it from more selective antagonists like eplerenone, which was developed to have reduced affinity for other steroid receptors mdpi.come-coretvasa.cz.

The interaction with GR, AR, and PR can lead to off-target effects, potentially influencing a range of physiological processes beyond electrolyte balance. For instance, binding to the AR can result in antiandrogenic effects, although studies suggest this compound has markedly reduced antiandrogen activity compared to spironolactone wikipedia.org. Interactions with the GR could potentially impact inflammatory and metabolic pathways, while PR interactions may affect reproductive tissues and functions smolecule.comdovepress.com.

Pharmacological Characterization of Mexrenone in Preclinical Models

In Vivo Aldosterone (B195564) Antagonism Studies of Mexrenone

In vivo studies have demonstrated that this compound and its derivatives act as potent aldosterone antagonists. researchgate.netnih.govresearchgate.net The antagonism of aldosterone by this compound in the kidney impacts electrolyte excretion. google.comgoogleapis.com

Dose-Related Natriuretic and Kaliuretic Responses

Studies investigating the dose-related effects of potassium mexrenoate, a related compound, in animals have shown significant natriuretic responses. These studies indicated that potassium mexrenoate was between 2.1 times (in dogs) and 4.5 times (in rats) as potent as spironolactone (B1682167) in promoting sodium excretion. nih.gov The antagonism of aldosterone typically leads to increased excretion of sodium and water while promoting potassium retention. google.comgoogleapis.com

Antihypertensive Efficacy in Established Hypertension Models

Potassium mexrenoate has been described as a steroidal aldosterone antagonist possessing antihypertensive properties. nih.gov Animal models of hypertension, including those involving renal mechanisms, are commonly utilized to evaluate the efficacy of antihypertensive agents. scholaris.caresearchgate.netresearchgate.netphysionet.orgnih.gov While specific data on this compound in the Page model in dogs were not available in the reviewed literature, potassium mexrenoate was evaluated in dogs for its natriuretic effects and demonstrated antihypertensive activity in animal models. nih.gov

Comparative Pharmacological Potency of this compound

Comparative studies have assessed the potency of this compound and its derivatives relative to other spirolactone-based MRAs, notably spironolactone and canrenone. researchgate.netnih.govresearchgate.netnih.govscholaris.ca

Potency Relative to Spironolactone and Canrenone in Animal Models

In terms of dose-related natriuretic responses in animal models, potassium mexrenoate demonstrated higher potency compared to spironolactone, being 2.1 to 4.5 times more potent in dogs and rats, respectively. nih.gov An epoxy-derivative of this compound (epoxy-mexrenone, also known as eplerenone) was found to be 1 to 2 times as potent as spironolactone in the rat in vivo at a dose of 3 mg/kg. researchgate.netnih.govresearchgate.net Furthermore, this compound has been described as a more potent analog than canrenone, which is a major active metabolite of spironolactone. nih.govscholaris.caportico.org

Table 1: Comparative In Vivo Potency relative to Spironolactone

| Compound | Species | Measure | Potency vs. Spironolactone | Source |

| Potassium Mexrenoate | Dog | Natriuretic Response | 2.1x | nih.gov |

| Potassium Mexrenoate | Rat | Natriuretic Response | 4.5x | nih.gov |

| Epoxy-Mexrenone | Rat | Aldosterone Antagonism | 1-2x (at 3 mg/kg) | researchgate.netnih.govresearchgate.net |

| This compound | N/A | Aldosterone Antagonism | More potent than Canrenone | scholaris.ca |

Impact of Structural Modifications (e.g., Epoxy Group) on In Vivo Aldosterone Antagonism

The introduction of a structural modification, specifically a 9 alpha, 11 alpha-epoxy group, to the this compound structure results in epoxy-mexrenone (eplerenone). researchgate.netnih.govresearchgate.net This modification has a notable impact on the pharmacological profile. While the epoxy group only marginally affected the binding affinity for the mineralocorticoid receptor, it significantly decreased the binding affinity for androgen and progesterone (B1679170) receptors, by a factor of 10- to 500-fold in in vitro studies. researchgate.netnih.govresearchgate.net This structural alteration at the 9 alpha, 11 alpha-position is associated with improved specificity for aldosterone antagonism in vivo. researchgate.netnih.gov Epoxy-mexrenone (eplerenone) is recognized as a highly selective aldosterone antagonist with considerably lower affinity for other steroid receptors compared to spironolactone. researchgate.nete-coretvasa.czbiocrick.comresearchgate.netresearchgate.net

Biotransformation and Metabolic Pathways of Mexrenone

Microbial Transformation Studies of Mexrenone

Microbial transformation has been employed to study the metabolic fate of this compound. These studies involve incubating this compound with various microorganisms and analyzing the resulting metabolites. Thirty-nine biotransformations of this compound using commercially available microbes have been analyzed, with metabolism of the substrate observed in the majority of cases nih.govacs.orgacs.org.

Identification and Characterization of Monohydroxylated Derivatives (e.g., 11α-hydroxythis compound, 12β-hydroxythis compound, 6β-hydroxythis compound)

A key aspect of this compound's microbial transformation is the introduction of hydroxyl groups at specific positions on the steroid skeleton, a process known as biohydroxylation smolecule.com. Several monohydroxylated derivatives of this compound have been detected and identified through techniques such as HPLC-MS-UV, NMR, and HRMS analyses nih.govacs.orgacs.org.

Two new this compound derivatives, 11α-hydroxythis compound and 12β-hydroxythis compound, have been isolated as major products from specific microbial bioconversions nih.govacs.orgacs.org. The known metabolite 6β-hydroxythis compound has also been identified as a major product nih.govacs.orgacs.org.

Specific microorganisms have been shown to favor the production of particular hydroxylated derivatives:

Beauveria bassiana ATCC 13144 bioconversion primarily produced 11α-hydroxythis compound nih.govacs.orgacs.orgresearchgate.net.

Mortierella isabellina bioconversion yielded 12β-hydroxythis compound and 6β-hydroxythis compound as major products nih.govacs.orgacs.orgresearchgate.netnih.gov.

These monohydroxylated products, such as 11α-hydroxythis compound, have also been identified as process-related impurities in the synthesis of related compounds like eplerenone (B1671536) synthinkchemicals.comscbt.comscbt.comyunuochem.commdpi.combiochempartner.com.

Data on the production of these monohydroxylated derivatives by specific microorganisms are summarized in the table below:

| Microorganism | Major this compound Metabolite(s) Isolated |

| Beauveria bassiana ATCC 13144 | 11α-hydroxythis compound |

| Mortierella isabellina | 12β-hydroxythis compound, 6β-hydroxythis compound |

Detection of Single-Elimination Products (e.g., Δ1,2-mexrenone)

In addition to hydroxylation, microbial transformation studies have also looked for single-elimination products of this compound nih.govacs.orgacs.org. The known metabolite Δ1,2-mexrenone has been confirmed to be produced by several bacteria nih.govacs.orgacs.orgscribd.com. Specific bacterial strains noted for producing Δ1,2-mexrenone include Bacterium cyclooxidans, Rhodococcus equi, Nocardia aurentia, and Comamonas testosteroni scribd.comscispace.comresearchgate.net.

Role of this compound in Steroid Biotransformation Research

This compound plays a role in steroid biotransformation research, particularly in the context of utilizing biological systems to modify steroid structures.

Investigation of Biohydroxylation Processes in the Steroid Skeleton

The biotransformation of this compound is used to investigate biohydroxylation processes within the steroid skeleton smolecule.com. The introduction of hydroxyl groups at specific positions is a crucial step in the synthesis of new steroids with potential physiological activity as hormones and active drugs smolecule.comscispace.com. Microbial transformations, including those involving this compound, demonstrate the ability of microorganisms to perform chemo-, regio-, and stereoselective reactions like hydroxylation on steroid substrates scispace.com.

Contributions to the Production of Novel Steroid Derivatives

Research into the biotransformation of this compound contributes to the broader field of producing novel steroid derivatives smolecule.com. By identifying the metabolites produced by different microorganisms, researchers can explore potential pathways for synthesizing new steroid compounds that may have pharmaceutical interest smolecule.comscispace.com. The results from biotransformations of compounds like this compound are significant because they contribute to the production of a large number of known steroid drugs smolecule.com. Microbial biotransformation is considered an important methodology in Green Chemistry for developing more sustainable industrial processes for steroid production scispace.com. Efforts in this area aim to find microbial strains with novel activity or improved transformation capacity for the metabolism of steroids scispace.comnih.gov.

Advanced Preclinical Research Applications and Potential Therapeutic Relevance of Mexrenone

Investigation in Cardiovascular Disease Research Models

Preclinical research models are crucial for understanding the pathophysiology of cardiovascular diseases and evaluating potential therapeutic agents. guidetopharmacology.org, wikipedia.org Mineralocorticoid receptor antagonists (MRAs) have demonstrated benefits in various cardiovascular conditions. mdpi.com, nih.gov Mexrenone, as an MRA, has been considered within this context, although detailed, specific preclinical data for this compound in many of these models is limited in the available literature. alfa-chemistry.com

Research in Hypertension Pathophysiology

Hypertension is a significant risk factor for cardiovascular disease, and the renin-angiotensin-aldosterone system (RAAS), including the mineralocorticoid receptor, plays a key role in its pathophysiology. wikipedia.org, guidetopharmacology.org, nih.gov MRAs like spironolactone (B1682167) and eplerenone (B1671536) are used in the management of hypertension, particularly resistant hypertension. wikipedia.org, nih.gov this compound is a steroidal antimineralocorticoid related to spironolactone and has been mentioned in the context of antihypertensive research and as a potential spironolactone successor. wikipedia.org, iiab.me, nih.gov Early studies in animals indicated that mexrenoate potassium, a salt of mexrenoic acid (the lactonic form of which is this compound), was more potent than spironolactone in dose-related natriuretic responses. wikipedia.org, iiab.me However, extensive detailed preclinical research findings specifically on this compound's effects in hypertension pathophysiology models are not widely available in the provided sources.

Studies in Heart Failure Pathophysiology and Cardiac Remodeling

Heart failure is characterized by complex pathophysiological processes, including cardiac remodeling, which involves changes in the heart's structure, shape, and function. fishersci.ca, wikidata.org, newdrugapprovals.org, scitoys.com, epa.gov Mineralocorticoid receptor activation contributes to cardiac remodeling and the progression of heart failure. wikidata.org, scitoys.com MRAs are established therapeutic agents for heart failure, particularly in reducing mortality and hospitalizations. alfa-chemistry.com, mdpi.com this compound has been mentioned in the context of edematous states like congestive heart failure. nih.gov While its classification as an MRA suggests potential relevance in heart failure pathophysiology and cardiac remodeling studies, detailed preclinical research findings specifically evaluating this compound in these models are not extensively documented in the provided search results. alfa-chemistry.com

Exploration in Myocardial Ischemia-Reperfusion Injury

Myocardial ischemia-reperfusion injury (IRI) is a significant contributor to adverse outcomes following myocardial ischemia. fishersci.at, wikipedia.org, fishersci.ca The mechanisms underlying IRI are complex and involve oxidative stress, inflammation, and cell death. fishersci.at, scitoys.com, wikipedia.org, fishersci.ca Aldosterone (B195564) inhibitors and MRAs have been explored for their potential protective effects against cardiac IRI. nih.gov this compound, as a mineralocorticoid receptor antagonist, has been considered in the context of research into myocardial IRI. nih.gov However, specific detailed preclinical studies and findings on this compound's direct impact on myocardial ischemia-reperfusion injury models are not prominently featured in the available information.

Contributions to Cardiorenal Protection Research

The interplay between the cardiovascular system and the kidneys is critical, and cardiorenal syndromes involve the dysfunction of both organs. wikipedia.org,,, Mineralocorticoid receptor activation plays a role in the pathogenesis of cardiorenal diseases.,, mdpi.com MRAs have demonstrated cardiorenal protective effects, particularly in patients with conditions like chronic kidney disease and type 2 diabetes. wikipedia.org,, While this compound's activity as an MRA suggests potential relevance in cardiorenal protection research, detailed preclinical data specifically on this compound's contributions to this area is limited in the provided sources., alfa-chemistry.com

Research as a Molecular Probe for Mineralocorticoid Receptor Interaction Studies

This compound is known to bind to the mineralocorticoid receptor. wikipedia.org Its structure, a steroidal spirolactone, is similar to other MRAs like spironolactone and eplerenone. wikipedia.org,,, iiab.me, nih.gov, In addition to the MR, this compound also exhibits binding affinity for glucocorticoid, androgen, and progesterone (B1679170) receptors, although its antiandrogen activity is markedly reduced compared to spironolactone. wikipedia.org This binding profile makes this compound a relevant compound for studying the interactions of ligands with the mineralocorticoid receptor and understanding the structural determinants of receptor selectivity. iiab.me, Research involving this compound could contribute to delineating the molecular mechanisms of MRA action and the differences in binding profiles among various steroidal and non-steroidal MRAs., nih.gov,,

Exploration in the Development of New Therapeutic Agents and Analogues

The development of new therapeutic agents, particularly more selective mineralocorticoid receptor antagonists with improved profiles compared to early compounds like spironolactone, has been an area of significant research. iiab.me, nih.gov Undesirable side effects associated with spironolactone, partly due to its interaction with androgen and progesterone receptors, spurred the search for more specific MRAs. iiab.me, nih.gov this compound, as a related steroidal spirolactone with reduced antiandrogen activity compared to spironolactone, was explored in this developmental context. wikipedia.org, iiab.me, nih.gov Eplerenone, a marketed selective MRA, is a 9-11α-epoxy analogue of this compound, highlighting this compound's role as a structural precursor or related compound in the evolution of MRA therapeutics. wikipedia.org, iiab.me The investigation of this compound and its properties contributed to the understanding of how structural modifications to the spirolactone skeleton can influence receptor binding selectivity, guiding the synthesis of newer MRA analogues with potentially improved pharmacological profiles.,, iiab.me,

Toxicological Research and Preclinical Safety Evaluation of Mexrenone

Methodologies for Early In Vivo Toxicology Signal Generation in Preclinical Studies

Early in vivo toxicology studies are fundamental for identifying potential toxic effects of a compound within a living system. These studies are typically conducted in animal models to provide a comprehensive evaluation of a compound's behavior and potential adverse effects under real biological conditions. newdrugapprovals.org Methodologies employed for early signal generation include acute, subchronic, and, in some cases, chronic toxicity tests. nih.govwikidata.org

Acute toxicity studies involve the administration of a single high dose to determine immediate toxic effects and estimate the lethal dose (LD50). Subchronic studies involve repeated administration of the test substance over a period, commonly up to 90 days, to assess the effects of longer-term exposure. nih.gov Chronic studies extend this observation period over several months to years, simulating long-term human use. nih.gov

These studies aim to establish dose-response relationships and identify the No Observed Adverse Effect Level (NOAEL), which is the highest dose level that does not produce statistically significant adverse effects. wikidata.org Various endpoints are evaluated, including clinical observations, body weight, food consumption, clinical pathology parameters, organ weights, gross pathology, and histopathology. nih.govmims.com The integration of toxicology early in the drug discovery process is considered essential for making informed decisions and discarding compounds with unfavorable toxic profiles. newdrugapprovals.org

Species-Specific Toxicological Responses in Research Models (e.g., Mouse, Rat, Dog)

The selection of appropriate animal species for preclinical toxicity testing is crucial and typically involves the use of at least two mammalian species, usually a rodent (most commonly rat or mouse) and a non-rodent (such as dog, minipig, or non-human primate). fishersci.cawikipedia.org This two-species approach is generally required by regulatory guidelines to provide safety and tolerability data before human administration. wikipedia.org

However, it is recognized that species-specific differences in drug metabolism, pharmacokinetics, and toxicodynamics can lead to variations in toxicological responses. wikipedia.orgwikipedia.org For instance, differences in enzyme activity can result in different metabolic profiles across species, influencing the formation of active or toxic metabolites. wikipedia.org This highlights a limitation of extrapolating data directly from animal studies to predict human outcomes. wikipedia.org

While specific detailed species-specific toxicity data for Mexrenone were not extensively available in the search results, studies on related MRAs like Spironolactone (B1682167) and Canrenoate (B1263433) demonstrate the importance of evaluating responses across different species. For example, Spironolactone has been shown to be tumorigenic in rats, inducing various tumors in endocrine organs and the liver, findings that have significantly influenced its regulatory labeling despite not being consistently observed in human studies at typical doses. wikipedia.orgfishersci.atmims.comguidetopharmacology.orgalfa-chemistry.comwikidata.orgfishersci.caguidetopharmacology.org Studies in mice have also shown effects of Spironolactone on fertility. fishersci.atwikidata.org Canrenoate has also demonstrated tumorigenic effects in rats. guidetopharmacology.orgnih.gov

Evaluation of Compound-Mediated Effects on Clinical Pathology Endpoints in Preclinical Settings

Clinical pathology plays a vital role in preclinical safety evaluation by providing objective data on the physiological status of research animals. mims.com This involves the analysis of blood, urine, and other biological fluids to assess various parameters indicative of organ function and potential toxicity. mims.com

Key clinical pathology endpoints evaluated in preclinical studies include:

Hematology: Assessment of red blood cell, white blood cell, and platelet parameters to detect potential effects on the hematopoietic system. mims.com

Clinical Chemistry: Measurement of various biochemical markers (e.g., liver enzymes, kidney function tests, electrolytes, glucose, lipids) to evaluate the function and integrity of organs like the liver, kidneys, and pancreas, and to detect metabolic changes. mims.com

Urinalysis: Analysis of urine composition to assess kidney function and detect urinary tract abnormalities.

Changes in these clinical pathology parameters can serve as early indicators of compound-mediated toxicity, providing valuable information on target organs and the nature of the toxic effect. mims.com While specific clinical pathology findings for this compound were not detailed in the search results, these endpoints would be routinely assessed in its preclinical safety evaluation, similar to other drug candidates. The interpretation of these findings in preclinical settings requires expertise in veterinary clinical pathology and an understanding of spontaneous changes and strain-specific variations in laboratory animals.

Historical Context of Toxicology Findings with Related Compounds Guiding MRA Research (e.g., Canrenoate Mutagenicity and Spironolactone Tumorigenicity)

The toxicological profiles of earlier generation MRAs, particularly Spironolactone and Canrenoate, have significantly influenced the research and development of newer compounds in this class, including this compound. The historical findings of mutagenicity and tumorigenicity associated with these related compounds have underscored the importance of thorough safety evaluation for novel MRAs.

Spironolactone Tumorigenicity: Chronic toxicity studies in rats have shown that orally administered Spironolactone is tumorigenic, causing statistically significant increases in benign adenomas of the thyroid and testes, and dose-related increases in proliferative changes in the liver (including hepatocytomegaly and hyperplastic nodules) in male rats. fishersci.atwikidata.org In longer studies, significant increases in hepatocellular adenomas and testicular interstitial cell tumors in males, and thyroid follicular cell adenomas and carcinomas in both sexes, were observed. fishersci.atguidetopharmacology.orgwikidata.org A statistically significant increase in benign uterine endometrial stromal polyps was also noted in female rats. fishersci.atwikidata.org These findings in rats, particularly at high doses, led to an official FDA warning regarding the possible tumorigenicity of Spironolactone. wikipedia.orgalfa-chemistry.comfishersci.ca However, it is important to note that this warning is largely based on animal studies using doses significantly higher than typical human doses, and several observational studies in humans have not confirmed a substantial increased risk of cancer at clinical doses. wikipedia.orgmims.comalfa-chemistry.comguidetopharmacology.org

Canrenoate Mutagenicity and Tumorigenicity: Potassium canrenoate, a related compound and a prodrug metabolized to Canrenone (also a major metabolite of Spironolactone), has also been associated with toxicological findings in preclinical studies. newdrugapprovals.orgmims.comguidetopharmacology.org Neither Spironolactone nor potassium canrenoate produced mutagenic effects in tests using bacteria or yeast. fishersci.atguidetopharmacology.orgwikidata.org However, in the presence of metabolic activation, potassium canrenoate has been reported to test positive for mutagenicity in some mammalian tests in vitro, inconclusive in others, and negative in still others. fishersci.atguidetopharmacology.orgwikidata.org The metabolic activation of Canrenoate can lead to the formation of mutagenic derivatives. nih.gov Furthermore, oral administration of potassium canrenoate in 2-year studies in rats was associated with myelocytic leukemia and hepatic, thyroid, testicular, and mammary tumors. guidetopharmacology.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.